molecular formula C13H9NS2 B11961947 3-Phenylbenzothiazoline-2-thione CAS No. 24097-02-7

3-Phenylbenzothiazoline-2-thione

Cat. No.: B11961947
CAS No.: 24097-02-7
M. Wt: 243.4 g/mol
InChI Key: DGQNHOUEAIUCKG-UHFFFAOYSA-N
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Description

3-Phenylbenzothiazoline-2-thione is an organic compound with the molecular formula C13H9NS2. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzothiazoline-2-thione typically involves the condensation of 2-aminothiophenol with aromatic aldehydes. One common method includes the use of 2-aminothiophenol and benzaldehyde under acidic conditions to form the desired product . Another approach involves the use of thioamides or carbon dioxide as raw materials, followed by cyclization reactions .

Industrial Production Methods: Industrial production of this compound often employs efficient and economical methods. For instance, the condensation of 2-aminothiophenol with aldehydes or ketones in the presence of catalysts such as BiCl5 has been reported to yield high amounts of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylbenzothiazoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenylbenzothiazoline-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylbenzothiazoline-2-thione involves its interaction with various molecular targets. It can inhibit specific enzymes or proteins, leading to its biological effects. For example, in anti-cancer research, it has been shown to interfere with cell proliferation pathways . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .

Comparison with Similar Compounds

  • 2-Phenylbenzothiazole
  • 3-Benzylbenzothiazoline-2-thione
  • 3-Allylbenzothiazoline-2-thione

Comparison: 3-Phenylbenzothiazoline-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

24097-02-7

Molecular Formula

C13H9NS2

Molecular Weight

243.4 g/mol

IUPAC Name

3-phenyl-1,3-benzothiazole-2-thione

InChI

InChI=1S/C13H9NS2/c15-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9H

InChI Key

DGQNHOUEAIUCKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3SC2=S

Origin of Product

United States

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